7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its benzoxazinone core, which is substituted with chloro and nitro groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-5-nitroaniline with chloroacetyl chloride followed by cyclization can yield the desired benzoxazinone compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the chloro positions .
Scientific Research Applications
7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitroaniline: A precursor in the synthesis of the benzoxazinone compound.
4-chloro-2-nitroaniline: Another related compound with similar functional groups.
Benzoxazinone derivatives: Various derivatives with different substituents on the benzoxazinone core.
Uniqueness
7-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and nitro groups on the benzoxazinone core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H6Cl2N2O4 |
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Molecular Weight |
337.1 g/mol |
IUPAC Name |
7-chloro-2-(2-chloro-5-nitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-7-1-3-9-12(5-7)17-13(22-14(9)19)10-6-8(18(20)21)2-4-11(10)16/h1-6H |
InChI Key |
IXLZTBLUUBPNGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Cl |
Origin of Product |
United States |
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